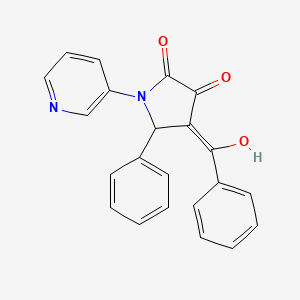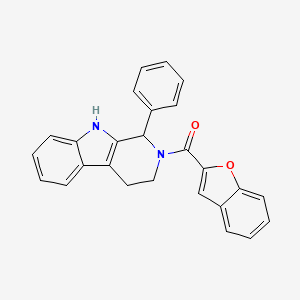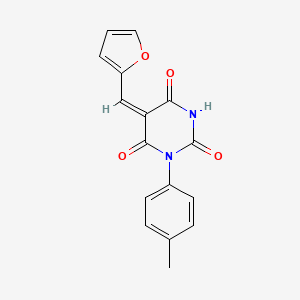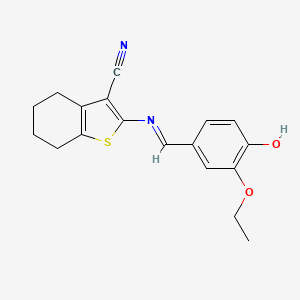![molecular formula C24H17ClN4O4S2 B11529324 N,N'-(2-chlorobenzene-1,4-diyl)bis[2-(1,3-benzoxazol-2-ylsulfanyl)acetamide]](/img/structure/B11529324.png)
N,N'-(2-chlorobenzene-1,4-diyl)bis[2-(1,3-benzoxazol-2-ylsulfanyl)acetamide]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N-{4-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]-3-CHLOROPHENYL}ACETAMIDE is a complex organic compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N-{4-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]-3-CHLOROPHENYL}ACETAMIDE typically involves multiple steps, starting with the preparation of the benzoxazole core This can be achieved through the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N-{4-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]-3-CHLOROPHENYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The benzoxazole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.
Scientific Research Applications
2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N-{4-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]-3-CHLOROPHENYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of new materials with unique properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N-{4-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]-3-CHLOROPHENYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole core can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N-(5-METHOXY-1,3-BENZOTHIAZOL-2-YL)ACETAMIDE
- 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N-CYCLOHEXYLPROPANAMIDE
- 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N-(2-FLUOROPHENYL)ACETAMIDE
Uniqueness
What sets 2-(1,3-BENZOXAZOL-2-YLSULFANYL)-N-{4-[2-(1,3-BENZOXAZOL-2-YLSULFANYL)ACETAMIDO]-3-CHLOROPHENYL}ACETAMIDE apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H17ClN4O4S2 |
|---|---|
Molecular Weight |
525.0 g/mol |
IUPAC Name |
2-(1,3-benzoxazol-2-ylsulfanyl)-N-[4-[[2-(1,3-benzoxazol-2-ylsulfanyl)acetyl]amino]-3-chlorophenyl]acetamide |
InChI |
InChI=1S/C24H17ClN4O4S2/c25-15-11-14(26-21(30)12-34-23-28-17-5-1-3-7-19(17)32-23)9-10-16(15)27-22(31)13-35-24-29-18-6-2-4-8-20(18)33-24/h1-11H,12-13H2,(H,26,30)(H,27,31) |
InChI Key |
VKZQJJRNOHACDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)SCC(=O)NC3=CC(=C(C=C3)NC(=O)CSC4=NC5=CC=CC=C5O4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(6-{[(E)-(4-bromophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B11529260.png)
![N-[2-({2-[(furan-2-ylmethyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide](/img/structure/B11529261.png)
![5-bromo-4-[(E)-(2-{4-[(furan-2-ylmethyl)amino]-6-[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-2-methoxyphenol](/img/structure/B11529268.png)

![2-(1,3-Benzothiazol-2-ylamino)-2-oxoethyl [(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetate](/img/structure/B11529282.png)
![2-[(2-oxo-2H-chromen-7-yl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11529301.png)

![ethyl 1-[2-(4-tert-butylphenoxy)ethyl]-5-hydroxy-2-methyl-1H-indole-3-carboxylate](/img/structure/B11529308.png)
![(3Z)-3-[(4-bromophenyl)imino]-7-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11529309.png)
![N-(2-{[2-(cyclohexylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide](/img/structure/B11529315.png)
![2-[(6-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B11529316.png)

![(3Z)-3-[(4-ethylphenyl)imino]-1-[(4-phenylpiperazin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B11529334.png)
